molecular formula C23H23FN2O2 B6507429 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide CAS No. 941975-69-5

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide

Cat. No.: B6507429
CAS No.: 941975-69-5
M. Wt: 378.4 g/mol
InChI Key: YEWIIUSJNPGNGQ-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide is a synthetic organic compound with a complex structure that includes a fluorobenzamide moiety, a morpholine ring, and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide typically involves multi-step organic synthesis One common approach is to start with the preparation of the intermediate 2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethylamineThe final step involves the reaction of this intermediate with 4-fluorobenzoyl chloride under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biological studies to investigate the interactions with specific proteins or receptors.

    Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-fluoro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide include other benzamide derivatives with different substituents, such as:

  • 4-chloro-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide
  • 4-methyl-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide
  • 4-bromo-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWIIUSJNPGNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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